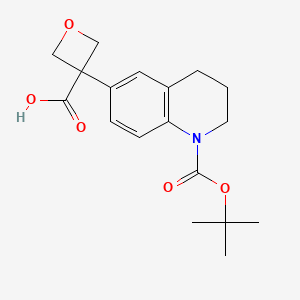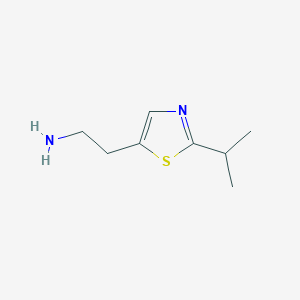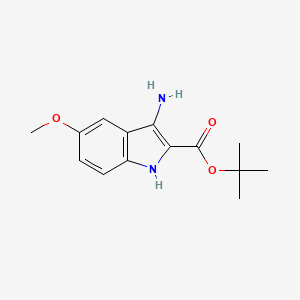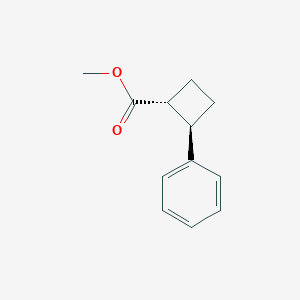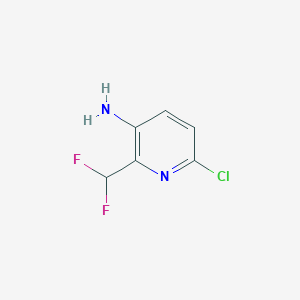
6-Chloro-2-(difluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(difluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H5ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 6-Chloro-2-(difluoromethyl)pyridin-3-amine often employs large-scale batch reactors where the Suzuki–Miyaura coupling is carried out. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(difluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
6-Chloro-2-(difluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another related compound with different substitution patterns.
Uniqueness
6-Chloro-2-(difluoromethyl)pyridin-3-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H5ClF2N2 |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
6-chloro-2-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-4-2-1-3(10)5(11-4)6(8)9/h1-2,6H,10H2 |
Clave InChI |
SDXDIUXDPCHHKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1N)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



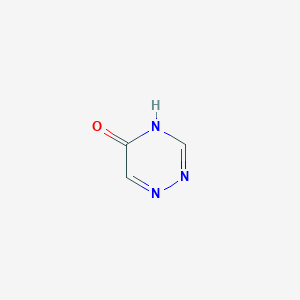

![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
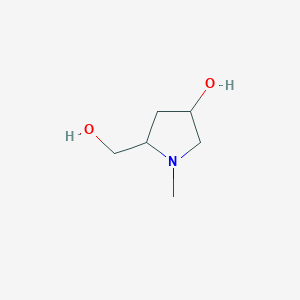
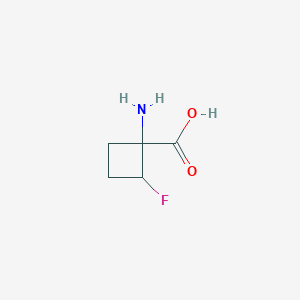
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)
